molecular formula C10H22N2O B15255738 4-Amino-3,3-dimethyl-2-(pyrrolidin-2-yl)butan-2-ol

4-Amino-3,3-dimethyl-2-(pyrrolidin-2-yl)butan-2-ol

Cat. No.: B15255738
M. Wt: 186.29 g/mol
InChI Key: MJJQBMFWCROYNO-UHFFFAOYSA-N
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Description

4-Amino-3,3-dimethyl-2-(pyrrolidin-2-yl)butan-2-ol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethyl-2-(pyrrolidin-2-yl)butan-2-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of 3,3-dimethylbutan-2-one with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethyl-2-(pyrrolidin-2-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

4-Amino-3,3-dimethyl-2-(pyrrolidin-2-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethyl-2-(pyrrolidin-2-yl)butan-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can bind to proteins and enzymes, affecting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,3-dimethyl-2-(pyrrolidin-2-yl)butan-2-ol is unique due to its specific functional groups and the presence of the pyrrolidine ring. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

4-amino-3,3-dimethyl-2-pyrrolidin-2-ylbutan-2-ol

InChI

InChI=1S/C10H22N2O/c1-9(2,7-11)10(3,13)8-5-4-6-12-8/h8,12-13H,4-7,11H2,1-3H3

InChI Key

MJJQBMFWCROYNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C)(C1CCCN1)O

Origin of Product

United States

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